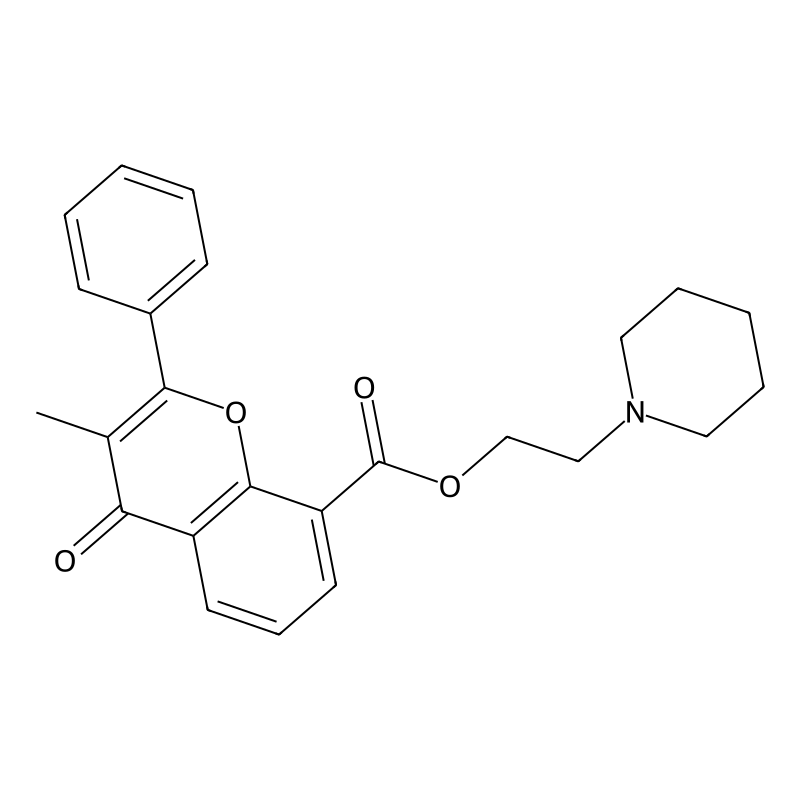

Flavoxate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Therapeutic Uses and Clinical Application

Flavoxate is approved for the symptomatic treatment of various urinary conditions associated with cystitis, prostatitis, urethritis, and urethrocystitis/urethrotrigonitis [1]. It is indicated to alleviate specific overactive bladder symptoms [2] [3]:

- Urinary urgency

- Urinary frequency

- Nocturia (frequent urination at night)

- Dysuria (painful urination)

- Urinary incontinence

- Suprapubic pain

The recommended adult dosage is 100 mg to 200 mg taken orally three or four times daily [4] [2].

Mechanism of Action: A Dual Pathway

This compound exerts its therapeutic effect through two primary, complementary mechanisms that reduce unwanted bladder contractions.

The diagram above illustrates how this compound targets both neurogenic (anticholinergic) and myogenic (direct muscle relaxant) pathways to inhibit bladder overactivity.

- Muscarinic Receptor Antagonism: this compound is a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and others), which are primarily responsible for mediating neurally stimulated detrusor muscle contraction [1] [5]. By blocking these receptors, this compound reduces the muscle tone of the bladder.

- L-type Calcium Channel Blockade: In human detrusor myocytes, this compound inhibits voltage-dependent, nifedipine-sensitive L-type calcium channels (CaV1.2). This action, characterized by a concentration-dependent inhibition of inward Ba²⁺ currents (Ki=10 μM), prevents the calcium influx necessary for smooth muscle contraction, directly leading to muscle relaxation [6] [5].

Key Experimental Data and Protocols

The following table summarizes quantitative data from pivotal experiments elucidating this compound's mechanism of action.

Table 1: Summary of Key Experimental Findings on this compound's Mechanism of Action

| Experimental Model | Key Finding | Quantitative Result | Research Significance |

|---|---|---|---|

| Human Detrusor Myocytes (Whole-cell patch-clamp) [6] | Inhibition of L-type Ca²⁺ channel currents | Ki = 10 μM | Provided direct electrophysiological evidence for Ca²⁺ channel blockade in human tissue. |

| Rat Striatal Membranes (in vitro) [5] | Inhibition of cAMP formation, abolished by Pertussis Toxin | Concentration-dependent inhibition (0.01 μM - 10 μM) | Suggested a G-protein-coupled receptor-mediated mechanism potentially contributing to central effects. |

| Rat Detrusor Strips (ex vivo) [5] | Suppression of carbachol-induced contractions | pD₂ = 4.55 | Confirmed functional antimuscarinic activity in isolated tissue. |

| Rat Detrusor Strips (ex vivo) [5] | Suppression of Ca²⁺-induced contractions | pIC₅₀ = 4.92 | Provided functional evidence for Ca²⁺ channel blockade in isolated tissue. |

Detailed Experimental Protocol: Patch-Clamp on Human Detrusor Myocytes

The following methodology details the key experiment that demonstrated this compound's effect on L-type calcium channels in human cells [6]:

- Cell Preparation: Freshly dispersed single detrusor myocytes were prepared from human urinary bladder tissue obtained from patients (average age 66) undergoing cystectomy. Tissue was dissected and transferred to modified physiological salt solution (PSS). Cells were dispersed using the "gentle tapping method".

- Electrophysiology Setup: The conventional whole-cell patch-clamp technique was employed at room temperature (21–23°C). The setup included a patch-clamp amplifier, an eight-pole Bessel filter (low-pass filtered at 500 Hz), and a computer with data acquisition software (MacLab).

- Solutions:

- Pipette (Internal) Solution: High Ca²⁺ solution containing (in mM): Cs⁺ 130, Tetraethylammonium (TEA⁺) 10, Mg²⁺ 2, Cl⁻ 144, glucose 5, EGTA 5, ATP 5, HEPES 10.

- Bath (External) Solution: Contained (in mM): Ba²⁺ 10, TEA⁺ 135, Cl⁻ 155, glucose 10, HEPES 10.

- Drug Application: this compound hydrochloride was prepared daily as a 100 mM stock in DMSO, with the final DMSO concentration in the bath kept below 0.3% to avoid solvent effects on membrane currents.

- Data Analysis: Current data were sampled and analyzed to determine the concentration-dependent inhibition of Ba²⁺ currents. The dissociation constant (Ki) was calculated, and the shift of the steady-state inactivation curve was analyzed to determine the drug's affinity for the inactivated state of the channel.

Pharmacology and Safety Profile

Table 2: Pharmacological, Safety, and Commercial Profile of this compound HCl

| Category | Detail |

|---|---|

| Pharmacodynamics | Muscarinic antagonist and spasmolytic; relaxes urinary tract smooth muscle [1]. |

| Absorption | Well absorbed from the gastrointestinal tract [1]. |

| Route of Elimination | 57% of the dose is excreted in the urine within 24 hours [1]. |

| Safety & Toxicity | Low hepatotoxicity risk: Not linked to liver enzyme elevations or clinically apparent liver injury [4]. Common Anticholinergic Effects: Dry mouth, decreased sweating, visual blurring, constipation, tachycardia [4]. Oral LD₅₀: 4273 mg/kg (rats), 1837 mg/kg (mice) [1]. | | Drug Interactions | Contraindicated with Pramlintide: Synergistic inhibition of GI motility [2]. Use with caution with other anticholinergics (e.g., amitriptyline, atropine, oxybutynin) and drugs that may have anticholinergic effects (e.g., antipsychotics) due to additive effects [2]. | | Global Market | Market size was ~USD 400-420 million in 2023; projected to grow at a CAGR of ~5% (2025-2032) [7] [8]. | | Key Market Players | Recordati, Ortho-McNeil Pharmaceutical, Shenzhen Neptunus Pharmaceutical, Zhejiang Conba Pharmaceutical [7]. |

Conclusion for Research and Development

This compound HCl's well-characterized dual mechanism of action, combining antimuscarinic effects with direct L-type calcium channel blockade, offers a distinct profile for symptomatic relief of overactive bladder. Its established safety profile and low hepatotoxicity potential make it a viable candidate. Future R&D may focus on developing novel formulations (e.g., extended-release) and exploring synergistic combination therapies to enhance efficacy and patient compliance in a growing global market.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound dosing, indications, interactions, adverse effects, ... [reference.medscape.com]

- 3. This compound Hydrochloride - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 4. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound HCl | AChR antagonist | Mechanism [selleckchem.com]

- 6. The effects of this compound hydrochloride on voltage-dependent L ... [pmc.ncbi.nlm.nih.gov]

- 7. Global this compound Hydrochloride Tablets Market Future ... [statsndata.org]

- 8. This compound Hydrochloride Tablets Market Report [dataintelo.com]

Flavoxate pharmacokinetics absorption metabolism excretion

Pharmacokinetic Data Summary

The following table summarizes the quantitative and qualitative pharmacokinetic data available for Flavoxate.

| Parameter | Available Data | Details / Notes |

|---|---|---|

| Absorption | Well-absorbed from the GI tract [1] [2] | Onset of action: ~55 minutes; Peak effect: ~112 minutes [2]. Absorption is unaffected by food [1]. |

| Distribution | Not fully characterized | Volume of distribution and protein binding data are not available in the searched literature [1]. |

| Metabolism | Not fully characterized | Specific metabolic pathways and enzymes involved are not detailed in the searched literature. |

| Excretion | Primarily renal | 57% of an oral dose excreted in urine within 24 hours [1] [2]. Data on half-life and clearance are not available [1]. |

Experimental Insights into Mechanism of Action

While a full ADME profile is lacking, research provides insight into this compound's complex mechanism of action, which underpins its therapeutic effect. The following diagram illustrates the key pathways and targets identified in experimental studies.

The diagram above shows the multi-target mechanism of action of this compound, involving both central and peripheral pathways that contribute to detrusor muscle relaxation [3] [4].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Protocol: Investigating Effects on Human Detrusor Smooth Muscle

This methodology examines the direct spasmolytic effect of this compound on muscle strips [4].

- 1. Tissue Preparation: Obtain human detrusor strips from patients (with ethical approval). Quickly transfer segments into a modified Physiological Salt Solution (PSS).

- 2. Tension Measurement: Mount strips in an organ bath with oxygenated PSS at 36-37°C. Apply an initial tension of 0.5 g and allow to equilibrate for ~1 hour until basal tone is stable.

- 3. Contraction Induction & Drug Application: Induce contraction by applying high-K+ solution (e.g., 10-80 mM) for 2 minutes. To test this compound, apply the drug cumulatively (e.g., 100 nM to 30 µM) and observe its inhibitory effect on the K+-induced contraction amplitude.

- 4. Data Recording & Analysis: Record tension using a force transducer connected to a data acquisition system (e.g., MacLab). Normalize contraction amplitude, for instance, to the 80 mM K+-induced response in the absence of the drug. Perform statistical analysis (e.g., ANOVA).

Protocol: Whole-Cell Patch-Clamp on Human Detrusor Myocytes

This protocol details how to study this compound's effect on L-type Ca²⁺ channels at a cellular level [4].

- 1. Cell Isolation: Prepare freshly dispersed single detrusor myocytes from human bladder using enzymatic dispersion and "gentle tapping" methods.

- 2. Electrophysiology Setup: Use the conventional whole-cell patch-clamp configuration. Maintain experiments at room temperature (21-23°C).

- 3. Solutions:

- Pipette (Internal) Solution: High Caesium solution (130 mM Cs+, 10 mM TEA+, 5 mM EGTA, 5 mM ATP, 10 mM HEPES; pH 7.35-7.4 with Tris) to block K+ channels.

- Bath (External) Solution: 10 mM Ba²⁺ as the charge carrier through Ca²⁺ channels (10 mM Ba²⁺, 135 mM TEA+, 155 mM Cl-, 10 mM HEPES; pH 7.35-7.4 with Tris).

- 4. Current Recording & Drug Application: Voltage-dependent Ba²⁺ currents are elicited by depolarizing steps from a holding potential (e.g., -90 mV). Apply this compound (e.g., from a 100 mM DMSO stock) cumulatively. Analyze the reduction in peak Ba²⁺ current amplitude and shifts in the steady-state inactivation curve.

- 5. Data Processing: Low-pass filter current data at 500 Hz and sample at 1 ms. Calculate the dissociation constant (Ki) for drug binding.

Key Takeaways and Data Gaps

- Established Data: this compound is well-absorbed and primarily renally excreted. Its multi-modal mechanism involves anticholinergic effects, L-type calcium channel blockade, and phosphodiesterase inhibition [3] [4].

- Significant Gaps: Critical parameters including volume of distribution, protein binding, half-life, systemic clearance, and metabolic fate remain unquantified in the available literature. These gaps highlight a substantial area for future research.

References

Comprehensive Technical Guide: Flavoxate as a Smooth Muscle Relaxant for Bladder Disorders

Introduction and Drug Profile

Flavoxate hydrochloride is a well-established therapeutic agent in urological medicine, primarily employed for managing overactive bladder (OAB) and various urinary tract disorders. As a smooth muscle relaxant with antimuscarinic properties, it addresses the symptomatic discomfort associated with urinary dysfunction through multiple mechanisms of action. First synthesized and introduced to the urological field decades ago, this compound has maintained clinical relevance due to its efficacy and favorable safety profile. [1] [2] The drug is classified as a small molecule therapeutic and is approved by regulatory authorities in multiple countries, including the United States. [3]

Therapeutically, this compound hydrochloride is indicated for the symptomatic relief of various urinary conditions, including:

- Dysuria (painful urination)

- Urinary urgency and frequency

- Nocturia (excessive urination at night)

- Suprapubic pain

- Urinary incontinence

- Conditions such as cystitis, prostatitis, urethritis, and urethrotrigonitis [3]

This compound continues to be a subject of research interest due to its complex multi-mechanistic action on the urinary tract, combining direct smooth muscle relaxation with nervous system modulation. This technical guide comprehensively examines the pharmacological characteristics, mechanisms of action, experimental evidence, clinical applications, and analytical methods relevant to this compound, providing drug development professionals and researchers with a thorough scientific resource. [1] [2]

Mechanisms of Action: Multimodal Spasmolytic Effects

This compound exerts its therapeutic effects through several complementary mechanisms that collectively reduce bladder overactivity and alleviate urinary symptoms. Unlike many specialized anticholinergic drugs, this compound's multimodal activity provides a broader approach to managing bladder dysfunction.

Calcium Channel Blockade

- Voltage-dependent L-type Ca²⁺ channel inhibition: Research using whole-cell patch-clamp techniques on human detrusor myocytes demonstrates that this compound concentration-dependently inhibits nifedipine-sensitive inward Ba²⁺ currents (L-type Ca²⁺ currents) with a Kᵢ value of 10 μM. The drug shifts the steady-state inactivation curve of these channels to the left, indicating stabilization of inactivated channels and effectively reducing Ca²⁺ influx during depolarization. This calcium antagonistic activity directly correlates with this compound's relaxation of detrusor smooth muscle, as evidenced by its suppression of K⁺-induced contractions in human urinary bladder strips. Immunohistochemical studies confirm the presence of the α1C subunit protein (CaV1.2), a constituent of L-type Ca²⁺ channels, in human detrusor muscle bundles, providing the molecular target for this activity. [1] [2]

Antimuscarinic Activity

- Competitive muscarinic receptor antagonism: this compound acts as a direct antagonist at muscarinic acetylcholine receptors, particularly the M1, M2, and M3 subtypes. This anticholinergic action reduces involuntary detrusor contractions by blocking the binding of acetylcholine to its receptors, thereby decreasing bladder overactivity at the neurological level. This mechanism is particularly relevant for managing urge incontinence and other symptoms of overactive bladder syndrome. [3] [4]

Phosphodiesterase Inhibition

- Cyclic AMP phosphodiesterase (PDE) inhibition: this compound demonstrates significant PDE inhibitory activity, approximately three to five times greater than aminophylline in tissue homogenates of guinea-pig ureter and urinary bladder. By inhibiting PDE, this compound increases intracellular cyclic AMP levels, promoting smooth muscle relaxation through protein kinase A-mediated phosphorylation of regulatory proteins. This mechanism contributes to the direct spasmolytic effect on detrusor muscle. [2]

Additional Mechanisms

- Local anesthetic activity: this compound possesses local anesthetic properties comparable to lidocaine, potentially providing direct soothing effects on the urinary tract lining and contributing to pain relief in inflammatory conditions. [2]

- Central nervous system modulation: Evidence suggests this compound may suppress the micturition reflex at the brainstem level and increase functional bladder capacity through central actions, though these mechanisms require further elucidation. [1]

The following diagram illustrates the multifaceted mechanism of action of this compound in relaxing detrusor smooth muscle:

This compound's multi-mechanistic action promotes detrusor muscle relaxation.

Pharmacological and Physicochemical Profile

Pharmacokinetic Properties

Although complete pharmacokinetic data for this compound in humans is limited, available information provides insight into its absorption and elimination:

| Parameter | Value | Details | Reference |

|---|---|---|---|

| Absorption | Well-absorbed | Readily absorbed from gastrointestinal tract | [3] [5] |

| Route of Elimination | Urinary excretion | 57% of dose excreted in urine within 24 hours | [3] |

| Metabolism | Rapidly metabolized | 50-60% excreted as methylflavone carboxylic acid metabolite | [5] |

| Protein Binding | Not available | Information not specified in literature | - |

| Half-Life | Not available | Information not specified in literature | - |

Physicochemical Characteristics

This compound hydrochloride exhibits specific physical and chemical properties that influence its formulation, stability, and analytical detection:

| Property | Value/Description | Experimental Conditions | Reference |

|---|---|---|---|

| Chemical Formula | C₂₄H₂₅NO₄ | - | [3] |

| Molecular Weight | 391.46 g/mol | - | [3] |

| pKa | 7.3 | Potentiometric titration in water at 37°C | [5] |

| Melting Point | 235.2-238.6°C (corrected) | With decomposition | [5] |

| Partition Coefficient | 2.01 (octanol/water) | - | [5] |

| Aqueous Solubility | 0.75% (w/v) in water | - | [5] |

| Solid-State Stability | Highly stable | No degradation after 3 years at room temperature | [4] |

Stability Profile

The stability characteristics of this compound hydrochloride are crucial for formulation development and storage conditions:

Solid-state stability: this compound hydrochloride demonstrates exceptional stability in the solid state, with no signs of degradation observed in dry material stored for over three years at room temperature. Stress studies confirm the compound remains intact when exposed to elevated temperature (60-80°C for 4 weeks), UV/visible light (380-770 nm, 650 W/m² for 16 hours), or high humidity (40°C/75% relative humidity for 4 weeks). Tablet formulations maintain stability with minimal degradation (0.7-1.5%) under harsh thermal stress conditions (80°C for 4 weeks), primarily through hydrolytic cleavage of the ester moiety. The recommended storage condition for this compound hydrochloride tablets is 15-30°C with an expiration date of 3 years post-manufacture. [4]

Solution-phase stability: In aqueous media, this compound hydrochloride undergoes pH-dependent hydrolysis of its ester function. Degradation is approximately 9.3% after 30 days at 37°C in 0.1 N HCl, while in alkaline conditions (pH 10), the compound loses 82% potency after 24 hours at 20°C. The half-hydrolysis time in pH 7.4 phosphate buffer is 60 minutes, reduced to 30 minutes when bovine serum albumin is present. Primary degradation products include 3-methylflavone-8-carboxylic acid and 1-(2-hydroxyethyl)piperidine. In oxidative conditions (3% aqueous H₂O₂), this compound slowly converts to the corresponding N-oxide (0.5% after 3 hours at room temperature). [4]

Experimental Evidence and Clinical Efficacy

Preclinical Experimental Data

Investigation of this compound's effects on human detrusor muscle provides mechanistic insights and quantitative pharmacological data:

| Experimental Model | Key Findings | Significance | Reference |

|---|---|---|---|

| Human detrusor strips | Concentration-dependent suppression of K⁺-induced contraction | Confirms direct smooth muscle relaxant effect | [1] |

| Human detrusor myocytes | Inhibition of L-type Ca²⁺ currents (Kᵢ=10 μM) | Identifies calcium antagonism as key mechanism | [1] |

| Guinea-pig tissues | PDE inhibition 3-5× greater than aminophylline | Demonstrates enzymatic mechanism | [2] |

| Rat urinary bladder | No effect on prostaglandin synthesis | Excludes prostaglandin pathway involvement | [2] |

Experimental Protocols

4.2.1 Patch-Clamp Electrophysiology for Calcium Channel Analysis

Cell preparation: Freshly dispersed single detrusor myocytes are prepared from human urinary bladder specimens obtained during cystectomy procedures (with appropriate ethical approval). The gentle tapping method is employed for cell dispersion, preserving physiological receptor and channel functions. [1]

Recording conditions: Whole-cell patch-clamp recordings are performed at room temperature (21-23°C) using high cesium pipette solution to block potassium currents. The bath solution contains 10 mM Ba²⁺ as the charge carrier through voltage-dependent Ca²⁺ channels. Currents are low-pass filtered at 500 Hz and sampled at 1 ms intervals for analysis. [1]

Drug application: this compound hydrochloride is prepared as 100 mM stock solutions in DMSO and diluted to final concentrations in bath solution (DMSO concentration maintained below 0.3% to avoid solvent effects). The dissociation constant for drug binding is estimated from the shift of the voltage-dependent inactivation curve using established equations. [1]

4.2.2 Tension Measurement in Detrusor Strips

Tissue preparation: Human detrusor strips are obtained from surgical specimens and transferred to modified physiological salt solution. Strips are mounted in organ baths with an initial tension of 0.5 g weight and equilibrated for approximately 1 hour until stable basal tone is achieved at 36-37°C. [1]

Contraction induction: Tissues are exposed to high K⁺ solutions (10-80 mM) for 2-minute durations to induce contractions. This compound is applied cumulatively to assess concentration-dependent inhibition of K⁺-induced contractions. Data is recorded and analyzed using computer-based data acquisition systems. [1]

Clinical Efficacy Data

Clinical studies demonstrate this compound's effectiveness in managing urinary symptoms with a favorable side effect profile compared to other antispasmodics:

Bladder capacity improvement: A clinical study involving 1800 patients demonstrated a 36% increase in bladder capacity after this compound treatment, with 89.2% of patients showing stable or decreased residual urine volume. [6]

Comparative effectiveness: In patients with hyperactive neurogenic bladders, this compound and propantheline showed no significant difference in clinical effect on voiding disturbances, with both drugs significantly increasing bladder capacity. However, this compound did not increase residual urine, unlike propantheline, and was associated with fewer side effects. [7]

Symptom relief: this compound provides effective relief for symptoms of dysuria, urgency, frequency, and incontinence across various urinary tract disorders including cystitis, prostatitis, and urethritis. [3] [8]

Analytical Methods and Validation

HPLC Analysis Protocol

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method enables precise quantification of this compound hydrochloride:

Chromatographic conditions:

- Column: Inertsil C18 (150 mm × 4.6 mm, 5µm)

- Mobile phase: Buffer (3g 1-hexane sulphonic acid, 3 ml OPA, 3 ml TMA) and ACN in 650:350 ratio

- Detection: UV detection at 293 nm

- Retention time: 2.43 minutes

- Flow rate: 1.0 mL/min [6]

Method validation parameters:

- Linearity range: 800-1200 µg/mL with regression equation y = 17118x + 80943 (R² = 0.981)

- Precision: RSD for intra- and inter-day precision less than 2%

- Sensitivity: LOD = 83.14 µg/mL; LOQ = 251.93 µg/mL

- Robustness: Consistent RSD values with excellent peak separation and no interference from excipients [6]

This optimized RP-HPLC method significantly reduces analysis time compared to previous methods while maintaining accuracy and precision, making it suitable for quality control of this compound hydrochloride in bulk and pharmaceutical dosage forms. [6]

Safety and Adverse Effect Profile

This compound hydrochloride exhibits a predictable adverse effect profile consistent with its anticholinergic mechanisms, though generally with fewer side effects compared to older antimuscarinic agents.

Common adverse effects: Dry mouth, blurred vision, dizziness, gastrointestinal disturbances (nausea, constipation), drowsiness, headache, tachycardia, and palpitations. These effects are typically mild and transient. [4] [8]

Serious but rare reactions: Leukopenia, confusion, hallucinations, urticaria, fever, and allergic reactions. [4]

Contraindications: Hypersensitivity to this compound or related compounds, intestinal obstruction, gastrointestinal bleeding, achalasia, and certain types of glaucoma. [4] [8]

Drug interactions: this compound may alter the absorption of other drugs by slowing gastrointestinal motility. Concomitant use with other anticholinergic agents can exacerbate side effects like dry mouth and constipation. Caution is advised with concurrent alcohol consumption due to potential enhanced sedative effects. [4] [8]

Toxicology: The oral LD₅₀ for this compound HCl is 4273 mg/kg in rats and 1837 mg/kg in mice. Overdose symptoms include convulsions, decreased sweating, warm/red skin, dry mouth, increased body temperature, hallucinations, tachycardia, hypertension, and mental confusion. [3]

Special populations: Pregnancy Category B (no adequate human studies, but rodent studies show no teratogenicity); Lactation Category U (unknown if excreted in human milk). Use during pregnancy and lactation only if benefits outweigh potential risks. [4]

Conclusion and Research Directions

This compound hydrochloride remains a clinically relevant option for managing overactive bladder and urinary tract disorders due to its multimodal mechanism of action combining calcium channel blockade, antimuscarinic activity, and phosphodiesterase inhibition. The drug offers comparable efficacy to other antispasmodics with potentially fewer side effects, particularly regarding residual urine accumulation.

Future research directions should focus on:

- Elucidating the precise molecular interactions with L-type calcium channels

- Developing novel formulations with enhanced bioavailability

- Exploring potential applications in other smooth muscle disorders

- Conducting direct comparative studies with newer antimuscarinic agents

- Investigating individual patient factors that predict optimal response to therapy

References

- 1. The effects of this compound hydrochloride on voltage-dependent L ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. analytical method development and validation of this compound ... [academia.edu]

- 7. Studies on the effect and mode of action of this compound in human urinary bladder and sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]

Flavoxate therapeutic indications overactive bladder

Molecular Pharmacology & Mechanism of Action

Flavoxate exerts its therapeutic effects through two primary, complementary mechanisms as illustrated below.

- Muscarinic Receptor Antagonism: this compound functions as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1, M2, and M3 subtypes) [1]. This blockade inhibits acetylcholine-induced activation of Gq proteins and subsequent inositol trisphosphate (IP3) production, leading to reduced release of calcium from intracellular stores and decreased detrusor muscle contractility [1].

- Direct L-type Ca²⁺ Channel Inhibition: Experimental evidence demonstrates that this compound directly inhibits nifedipine-sensitive L-type calcium channels (CaV1.2) in human detrusor myocytes [2]. This inhibition is concentration-dependent and results in reduced voltage-dependent influx of extracellular calcium, a critical step for smooth muscle contraction [2].

Key Experimental Evidence & Protocols

The following table summarizes fundamental experimental findings that elucidate this compound's mechanism of action and clinical efficacy.

| Experimental Focus | Key Findings | Significance |

|---|---|---|

| L-type Ca²⁺ Channel Inhibition [2] | Concentration-dependent inhibition of Ba²⁺ current (Ki=10 μM) in human detrusor myocytes; suppressed K⁺-induced contraction in bladder strips. | Confirms a direct myogenic mechanism independent of neuronal pathways. |

| Clinical Efficacy (Meta-Analysis) [3] | This compound demonstrated superior efficacy versus placebo and other antispasmodics (emepronium, propantheline) for OAB symptom relief. | Provides high-level evidence for its use in symptomatic OAB treatment. |

| Liver Safety Profile [4] | This compound has not been associated with drug-induced liver injury or clinically apparent liver injury. | Supports a favorable hepatic safety profile for this medication. |

Detailed methodologies for key experiments are critical for replication and critical evaluation.

1. Protocol: Patch-Clamp Electrophysiology in Human Detrusor Myocytes [2]

- Objective: To investigate the effects of this compound on voltage-dependent L-type calcium currents.

- Cell Preparation: Freshly dispersed single detrusor myocytes are prepared from human bladder tissue (e.g., from patients undergoing cystectomy) using enzymatic dispersion and "gentle tapping" method.

- Electrophysiology Recording:

- Configuration: Conventional whole-cell patch-clamp.

- Solutions:

- Pipette (Intracellular): High Caesium solution (130 mM Cs⁺, 10 mM TEA⁺, 5 mM EGTA, 5 mM ATP) to block potassium currents.

- Bath (Extracellular): 10 mM Ba²⁺ as the charge carrier through Ca²⁺ channels.

- Data Acquisition: Membrane currents are low-pass filtered at 500 Hz and sampled. Voltage-step protocols are applied to elicit inward Ba²⁺ currents.

- Drug Application: this compound is dissolved in DMSO and applied to the bath to achieve final concentrations. Current inhibition is analyzed relative to baseline.

2. Protocol: Tension Measurement in Human Bladder Strips [2]

- Objective: To measure the direct spasmolytic effect of this compound on detrusor smooth muscle.

- Tissue Preparation: Strips of human detrusor muscle are mounted in organ baths containing oxygenated physiological salt solution (PSS) at 36-37°C.

- Measurement:

- An initial resting tension is applied.

- Contractions are induced by applying high-K⁺ solutions (e.g., 10-80 mM).

- Drug Application: this compound is cumulatively added to the bath. The reduction in the amplitude of the K⁺-induced contraction is measured and expressed as a percentage of the pre-drug control contraction.

Clinical Application & Pharmacokinetics

| Parameter | Details |

|---|---|

| Primary Indications [5] [1] [6] | Symptomatic relief of dysuria, urgency, nocturia, suprapubic pain, frequency, and incontinence associated with cystitis, prostatitis, urethritis, and overactive bladder. |

| Important Note | This compound is not an antibiotic and will not treat underlying infections [5] [6]. |

| Dosage (Adults & ≥12 years) [7] [8] | 100 mg to 200 mg, orally, three or four times daily. |

| Pharmacokinetics | Well-absorbed from the gastrointestinal tract [1]. Approximately 57% of a dose is excreted in the urine within 24 hours [1]. |

| Contraindications [5] [8] | Severe gastrointestinal obstruction or bleeding, bladder outlet obstruction, or inability to urinate. |

Safety and Drug Interactions

This compound is generally well-tolerated. Common side effects are anticholinergic in nature and include dry mouth, drowsiness, blurred vision, and constipation [5] [8] [6]. Key safety considerations include:

- Central Nervous System: Drowsiness and blurred vision are common; caution is advised when driving or operating machinery [5] [8]. Confusion may occur, especially in elderly patients [8].

- Drug Interactions: this compound has potential for pharmacodynamic interactions with other agents that possess anticholinergic properties (e.g., tricyclic antidepressants, antipsychotics, antihistamines), which can lead to an additive effect of adverse reactions [7].

- Medical Conditions: Use with caution in patients with glaucoma, gastrointestinal obstructive diseases, or enlarged prostate, as it may exacerbate these conditions [8] [6].

Conclusion for Research and Development

For researchers and drug development professionals, this compound represents a well-established antispasmodic with a dual mechanism of action targeting both receptor-mediated and direct myogenic pathways in the bladder. Robust experimental protocols confirm its activity on human detrusor muscle, and clinical meta-analyses support its efficacy for OAB symptoms. Its simple pharmacokinetic profile and favorable liver safety record make it a useful benchmark compound in urological pharmacology.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. The effects of this compound hydrochloride on voltage-dependent L ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the symptomatic treatment of overactive bladder [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Uses, Side Effects & Warnings this compound [drugs.com]

- 6. : MedlinePlus Drug Information this compound [medlineplus.gov]

- 7. dosing, this compound , interactions, adverse effects, and more indications [reference.medscape.com]

- 8. This compound (oral route) - Side effects & dosage [mayoclinic.org]

Flavoxate pharmacodynamics antispasmodic effects

Primary Pharmacodynamic Mechanisms

The table below summarizes the key pharmacodynamic targets and effects of flavoxate.

| Mechanism of Action | Biological Target & Effect | Functional Outcome | Key Supporting Evidence |

|---|---|---|---|

| Calcium Channel Blockade | Inhibits voltage-dependent L-type (CaV1.2) Ca2+ channels in human detrusor myocytes [1]. | Reduces Ca2+ influx, leading to direct relaxation of bladder smooth muscle and suppression of contraction [1]. | Concentration-dependent inhibition of Ba2+ currents (Ki = 10 µM); suppression of high K+-induced contractions in human bladder strips [1]. |

| Antimuscarinic Activity | Antagonizes muscarinic acetylcholine receptors, blocking the action of acetylcholine [2] [3] [4]. | Reduces nerve-mediated spasms of the bladder and urinary tract [5] [2]. | Classified as an antimuscarinic and anticholinergic agent [2] [6] [4]. |

| Local Anesthetic Effect | Exerts a direct numbing effect on the mucous membranes of the urinary tract [2]. | Alleviates pain and discomfort associated with bladder inflammation or irritation [2]. | Described as having local anesthetic properties on the urinary tract mucosa [2]. |

| Direct Smooth Muscle Relaxation | Papaverine-like direct spasmolytic effect, independent of anticholinergic pathways [7]. | Relaxes smooth muscle of the ureter and bladder, reducing peristalsis and pressure [7]. | In vitro studies showing relaxation of guinea-pig ureter and rat bladder strips depolarized by KCl, where anticholinergics were ineffective [7]. |

Key Experimental Data and Protocols

The following experimental details provide the methodological foundation for understanding this compound's mechanisms.

Electrophysiology (Patch-Clamp) on Human Detrusor Myocytes

This methodology directly quantified this compound's effect on L-type calcium channels.

- Cell Preparation: Freshly dispersed single detrusor myocytes were prepared from human urinary bladders obtained from patients undergoing cystectomy [1].

- Electrophysiology: A conventional whole-cell patch-clamp configuration was used. To isolate voltage-dependent Ca2+ currents, cells were bathed in a solution containing 10 mM Ba2+ as the charge carrier, with pipettes filled with a high Ca2+ solution to block K+ currents [1].

- Drug Application: this compound hydrochloride was dissolved in DMSO and applied to cells to achieve final concentrations. The inhibitory effect on the peak Ba2+ current was measured [1].

- Key Findings: this compound inhibited the Ba2+ current in a voltage- and concentration-dependent manner, with a calculated dissociation constant (Ki) of 10 µM. It also shifted the steady-state inactivation curve to the left, indicating a higher affinity for inactivated channel states [1].

Tension Measurement in Human Bladder Strips

This method confirmed the functional consequence of calcium channel blockade.

- Tissue Preparation: Strips of human detrusor muscle were mounted in organ baths containing physiological salt solution, maintained at 36-37°C, and placed under initial tension [1].

- Contraction Induction: Tissues were exposed to high-K+ solutions (10-80 mM) to depolarize the membrane and open voltage-gated Ca2+ channels, thereby inducing contraction [1].

- Drug Application & Analysis: The effects of this compound (100 nM to 30 µM) on the K+-induced contractions were measured. This compound produced a concentration-dependent suppression of the contractile response [1].

In Vitro Spasmolytic Assays (Isolated Tissue Preparations)

These earlier studies helped distinguish this compound's mechanism from pure anticholinergics.

- Tissue Models: Utilized guinea-pig isolated ureter and muscle strips from rat urinary bladder [7].

- Measurements: Recorded parameters like peristaltic motility, endoluminal pressure, and longitudinal muscle contractility [7].

- Comparative Drugs: Effects of this compound were compared to papaverine (direct smooth muscle relaxant), verapamil (calcium channel blocker), and anticholinergics like atropine [7].

- Key Findings: In rat bladder strips depolarized by KCl, this compound and papaverine caused relaxation, while anticholinergic drugs failed. This demonstrated this compound's direct myotropic (papaverine-like) activity is a major component of its spasmolytic effect [7].

Visualizing this compound's Multi-Target Mechanism

The following diagram illustrates how this compound's different mechanisms converge to reduce bladder overactivity.

This compound's multi-target mechanism of action converges to alleviate symptoms of bladder overactivity.

Clinical and Research Implications

For researchers and drug development professionals, the multifaceted pharmacology of this compound is significant.

- Efficacy in Overactive Bladder: this compound's ability to directly relax the detrusor muscle via calcium channel blockade provides a therapeutic effect even in conditions where anticholinergics alone may be insufficient, particularly in cases of myogenic overactivity [1].

- Clinical Trial Evidence: A double-blind, placebo-controlled trial demonstrated that this compound (600 mg daily) provided statistically significant improvement in symptoms like frequency and suprapubic pain in patients with painful lower urinary tract conditions [8].

- Safety Profile: this compound has not been linked to episodes of liver enzyme elevations or clinically apparent liver injury, which is a positive safety consideration [4]. Common side effects are primarily related to its anticholinergic activity (e.g., dry mouth, drowsiness, blurred vision) [5] [6].

References

- 1. The effects of this compound hydrochloride on voltage-dependent L ... [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 6. This compound: Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 7. Mechanism of this compound antispasmodic activity comparative ... [pubmed.ncbi.nlm.nih.gov]

- 8. Controlled double-blind trail of this compound in painful ... [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways and Chemical Data

Flavoxate hydrochloride is synthesized through several key steps to form the flavone structure and attach the ester side chain.

Original Synthesis Route

The original synthesis, described in patents, involves the formation of 3-methylflavone-8-carboxylic acid (MFCA) as the key intermediate, which is then esterified [1] [2] [3]. The following diagram illustrates the pathway from a simpler precursor to the final active pharmaceutical ingredient (API).

This pathway outlines the core chemical transformation for producing this compound, culminating in the formation of the hydrochloride salt as the final active pharmaceutical ingredient.

Modern Intermediate Synthesis (MFCA)

A more recent patent (CN111153881A) details an improved synthesis of the MFCA intermediate using 2-Hydroxy-3-methylbenzoic acid and Methyl benzoate as starting materials. The process involves a ring closure reaction catalyzed by aluminum trichloride in dichloromethane, followed by hydrolysis to yield MFCA [4].

Key Impurity and Analytical Focus

A specific process-related impurity can form during synthesis. Patent CN107118191A describes preparing a coupling impurity where the flavone structure is linked to a second phenyl group. This typically arises from a palladium-catalyzed reaction, such as Suzuki coupling, and controlling this impurity is critical for ensuring final drug substance quality [5].

Analytical Methods and Characterization

Robust analytical methods are essential for quality control. HPLC-UV is the standard technique for assaying this compound HCl.

HPLC-UV Method for Bulk and Tablet Analysis [6]

This method is suitable for quantifying this compound HCl in raw materials and solid dosage forms.

- Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Column: Eclipse C18 (150 mm × 4.6 mm, 5 μm).

- Mobile Phase: Acetonitrile : 0.1% Formic acid in water (75:25 v/v).

- Flow Rate: 0.8 ml/min.

- Detection: UV at 218 nm.

- Internal Standard: Ibuprofen.

- Retention Time: this compound ~1.44 min; Ibuprofen ~3.50 min.

- Linearity: 1 – 250 μg/ml.

- Limits: LOD = 0.23 μg/ml; LOQ = 0.69 μg/ml.

Bioanalytical HPLC for Metabolism and Bioequivalence [7]

For pharmacokinetic studies, an HPLC method monitors the major metabolite, 3-Methylflavone-8-Carboxylic Acid (MFCA), in plasma.

- Application: Bioequivalence studies of tablet formulations.

- Analyte: MFCA (major metabolite).

- Internal Standard: Nifedipine.

- Key Parameters: Retention times ~8 min for MFCA and ~13 min for nifedipine.

Physicochemical and Pharmacological Profile

The following table summarizes the core properties of this compound [8]:

| Property | Value / Description |

|---|---|

| IUPAC Name | 2-(1-piperidyl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |

| Molecular Formula | C₂₄H₂₅NO₄ (Free base); C₂₄H₂₆ClNO₄ (HCl salt) [6] |

| Molecular Weight | 391.5 g/mol (Free base); 427.93 g/mol (HCl salt) [6] [8] |

| Melting Point | 246-248 °C [8] |

| Partition Coefficient (log P) | 2.1 [8] |

| Mechanism of Action | Muscarinic acetylcholine receptor antagonist; also has phosphodiesterase inhibitory and calcium antagonistic activity [9]. |

| Primary Therapeutic Use | Symptomatic relief of urinary urgency, frequency, and incontinence [9]. |

Formulation and Stability Considerations

This compound HCl presents specific challenges that require advanced formulation strategies.

- Controlled Release Development: Recent patent AU2022392482A1 discloses controlled-release formulations (e.g., bilayer tablets, coated pellets) designed to provide a biphasic drug release profile, which can improve patient compliance and efficacy [10].

- Stability Profile: The drug substance is highly stable in the solid state. The primary degradation pathway is hydrolysis of the ester moiety, which is highly pH-dependent. In alkaline conditions, hydrolysis to MFCA and 1-(2-hydroxyethyl)piperidine occurs rapidly. The drug is also susceptible to oxidative degradation to an N-oxide [9].

Critical Research and Development Insights

For professionals, the following points are particularly relevant:

- Metabolite is Key for Biostudies: this compound itself has a very short plasma half-life (~5 minutes). Bioequivalence and pharmacokinetic studies must be performed by monitoring its major metabolite, MFCA [7].

- Structure-Activity Relationship (SAR): Key features for optimal potency include an ester functional group (X) and a two-carbon unit distance between the ring-substituted carbons in the molecule [8].

- Focus on Impurity Profiling: Development of a control strategy must account for potential genotoxic impurities from the synthesis, such as the palladium catalyst from coupling reactions, and the specified coupling impurity [5].

References

- 1. HU202754B - Process for producing this compound derivatives ... [patents.google.com]

- 2. File:this compound synthesis.svg [en.wikipedia.org]

- 3. File:this compound synthesis.svg [commons.wikimedia.org]

- 4. CN111153881A - Preparation method for synthesizing intermediate... [patents.google.com]

- 5. This compound hydrochloride is coupled the preparation method ... [patents.google.com]

- 6. Liquid Chromatographic Determination of this compound HCl in ... [pmc.ncbi.nlm.nih.gov]

- 7. Development of a high-performance liquid ... [sciencedirect.com]

- 8. , SAR, MCQ, Structure, Chemical Properties... This compound Synthesis [gpatindia.com]

- 9. sciencedirect.com/topics/neuroscience/ this compound [sciencedirect.com]

- 10. Controlled release formulations of this compound and process ... [patents.google.com]

HPLC Methods for Flavoxate HCl Quantification: An Overview

Flavoxate HCl is a flavone derivative used for its smooth muscle relaxant properties, particularly in the treatment of urinary tract disorders [1]. High-Performance Liquid Chromatography (HPLC) is a key technique for its analysis in bulk substance and pharmaceutical formulations. The table below summarizes the parameters from several robust and validated methods.

Table 1: Summary of Developed HPLC Methods for this compound HCl

| Method Parameter | Method 1: Bulk & Formulation Analysis [1] | Method 2: Stability-Indicating Assay [2] | Method 3: Simultaneous Assay with Moxifloxacin [3] |

|---|---|---|---|

| Application | Quantification in bulk & tablets | Stability-indicating; degradation kinetics | Simultaneous estimation with Moxifloxacin |

| Column | Eclipse C18 (150 mm × 4.6 mm, 5 µm) | LiChrospher 100 C18 (250 mm × 4 mm, 5 µm) | Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic acid (75:25, v/v) | Methanol : Water (50:50, v/v) | Phosphate Buffer (50mM, pH 5) : Methanol : Acetonitrile (50:20:30, v/v) |

| Flow Rate | 0.8 mL/min | 0.8 mL/min | 1.2 mL/min |

| Detection Wavelength | 218 nm | 315 nm | 299 nm (Moxifloxacin), 250 nm (this compound/IS) |

| Injection Volume | 20 µL | 20 µL | 20 µL |

| Internal Standard | Ibuprofen | Not used | Valsartan |

| Linearity Range | 1 – 250 µg/mL | 1 – 300 µg/mL | 2 – 200 µg/mL (this compound) |

| Retention Time | 1.44 min (this compound) | 2.92 min (this compound) | Not explicitly stated |

| Key Validation Results | Recovery: 97.4-101.3% LOD: 0.23 µg/mL LOQ: 0.69 µg/mL | Recovery: 99.46% Robustness: Validated | Validated as per ICH guidelines |

The following workflow outlines the general process for method development and sample analysis based on the protocols above:

Detailed Standard Operating Procedure (SOP)

This SOP is primarily adapted from the method used for bulk and formulation analysis [1], with references to other approaches where applicable.

Scope

This procedure applies to the identification and quantification of this compound HCl in bulk drug substance and solid dosage forms using Reverse-Phase HPLC with UV detection.

Materials and Equipment

- HPLC System: Agilent 1200 series or equivalent, with a diode array detector (DAD) or variable wavelength detector.

- Column: Zorbax Eclipse C18 (150 mm × 4.6 mm, 5 µm) [1]. Alternatively, a LiChrospher 100 C18 column (250 mm × 4 mm, 5 µm) can be used for the stability-indicating method [2].

- Chemicals: HPLC-grade acetonitrile, methanol, and formic acid. Deionized water (Milli-Q or equivalent).

- Standards: this compound HCl reference standard (purity ≥99%), Ibuprofen for internal standard (if applicable) [1].

Chromatographic Conditions

- Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (75:25, v/v). Degas by sonication for 10 minutes before use [1].

- Flow Rate: 0.8 mL/min [1] [2].

- Column Temperature: Ambient.

- Detection Wavelength: 218 nm [1].

- Injection Volume: 20 µL.

Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1] [2].

- Internal Standard Solution (Ibuprofen, 1 mg/mL): Accurately weigh 10 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1].

- Calibration Standards: Transfer appropriate aliquots of the standard stock solution (e.g., 0.1, 1, 5, 10, 15 mL) into a series of 10 mL volumetric flasks. Add 0.5 mL of the internal standard solution to each flask. Dilute to volume with the mobile phase to obtain concentrations ranging from 1 to 250 µg/mL of this compound HCl [1].

- Sample Solution from Tablets: Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to about 10 mg of this compound HCl into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 10 minutes to extract the drug, and dilute to volume. Filter the solution through a 0.45 µm nylon membrane filter. Dilute the filtrate further with the mobile phase to obtain a concentration within the linear range of the calibration curve [1].

System Suitability Test

Before sample analysis, ensure the system is suitable. Inject a standard solution (e.g., 100 µg/mL) in replicate (n=5). The system is suitable if:

- The %RSD of the peak area for this compound HCl is ≤2.0%.

- The tailing factor for the this compound peak is ≤1.5.

- The number of theoretical plates is >2000 [1].

Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

- Inject the mobile phase as a blank.

- Sequentially inject each calibration standard in triplicate.

- Inject the sample preparations (in duplicate or triplicate).

- Record the chromatograms and measure the peak areas (or peak area ratios if using an internal standard).

Method Validation Protocol

The developed method must be validated as per ICH guidelines. Key parameters and acceptance criteria are summarized below.

Table 2: Method Validation Parameters and Results

| Validation Parameter | Protocol Description | Acceptance Criteria / Typical Results |

|---|---|---|

| Specificity | Confirm no interference from excipients or degradation products at the analyte retention time [2]. | The method should be specific, as demonstrated by forced degradation studies [2]. |

| Linearity | Analyze at least 6 concentrations of this compound HCl across the range (e.g., 1-250 µg/mL) [1]. | Correlation coefficient (r²) ≥0.999. The intercept is not statistically different from zero [1]. |

| Accuracy (Recovery) | Analyze samples spiked with known amounts of standard at three levels (e.g., 50%, 100%, 150%). | Mean recovery between 98.0% and 102.0% [1]. |

| Precision | Repeatability: Analyze 6 replicates of a single sample batch. Intermediate Precision: Perform analysis on a different day or with a different analyst [1]. | %RSD for repeatability and intermediate precision should be ≤2.0% [1]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ [1]. | LOD: 0.23 µg/mL; LOQ: 0.69 µg/mL (for a specific method) [1]. | | Robustness | Deliberately vary parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), and wavelength (±1 nm) [1]. | The method should retain system suitability; %RSD and resolution should remain within limits [1]. |

Application Notes for Researchers

- For Stability Studies: The stability-indicating method [2] is essential for forced degradation studies to establish the inherent stability of the drug substance and for analyzing stability samples. It has been proven effective under acid, base, oxidative, thermal, and photolytic stress conditions.

- For Combination Formulations: If analyzing this compound HCl in combination with other drugs like Moxifloxacin [3] or Ofloxacin [4], the simultaneous assay methods are more appropriate. These require careful selection of wavelength and mobile phase to ensure baseline separation of all active components.

- For Metabolite Analysis: Note that this compound is rapidly metabolized to 3-Methylflavone-8-Carboxylic Acid (MFA). Separate, specific HPLC methods have been developed for quantifying MFA in biological fluids like plasma and urine for pharmacokinetic and bioequivalence studies [5] [6].

References

- 1. Liquid Chromatographic Determination of this compound HCl in ... [pmc.ncbi.nlm.nih.gov]

- 2. Alkaline degradation kinetics and stability indicating rp- hplc for... method [ijpsr.com]

- 3. Simultaneous Determination of Moxifloxacin and this compound by... [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of RP-HPLC Method For The ... [scribd.com]

- 5. Development of a high-performance liquid ... [sciencedirect.com]

- 6. High performance liquid chromatographic determination of ... [sciencedirect.com]

Application Notes and Protocols: Voltammetric Determination of Flavoxate HCl Using a Carbon Paste Electrode

This document provides detailed protocols for the determination of Flavoxate HCl using carbon paste electrodes (CPEs). This compound HCl is a smooth muscle relaxant used for symptomatic relief of urinary tract disorders. Electrochemical methods, particularly voltammetry, offer sensitive, selective, and cost-effective means for its quantification in pharmaceutical formulations and biological fluids. These application notes are designed for researchers, scientists, and drug development professionals.

Introduction and Principle

This compound hydrochloride (FLX) is a muscarinic antagonist and smooth muscle relaxant with the chemical name 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4-H-chromene-8-carboxylate hydrochloride [1] [2]. The electrochemical determination of FLX is based on its intrinsic electroactivity, which allows for its reduction or oxidation at an electrode surface. Carbon paste electrodes are advantageous due to their low background current, wide potential window, ease of modification, and renewable surface [3] [4]. The protocol described herein utilizes an ion-selective carbon paste electrode for the potentiometric determination of FLX, demonstrating a fast response and high selectivity against common interferents [4].

Reagents and Materials

- This compound HCl Standard: Pure drug substance (≥99%).

- Graphite Powder: High purity, fine particle size (<45 µm).

- Pastifying Liquid: Paraffin oil or tricresyl phosphate (TCP).

- Ion-Exchanger: Sodium tetraphenylborate (Na-TPB).

- Polyvinyl Chloride (PVC): High molecular weight.

- Tetrahydrofuran (THF): Analytical grade.

- Buffer Solutions: For pH adjustment and as supporting electrolytes (e.g., Britton-Robinson buffer, acetate buffer).

- Pharmaceutical Formulation: this compound HCl tablets (e.g., containing 200 mg active ingredient).

- Distilled or Deionized Water.

Equipment and Instrumentation

- Potentiostat/Galvanostat: For voltammetric measurements.

- Electrochemical Cell: Standard three-electrode system.

- Working Electrode: Fabricated this compound HCl-selective carbon paste electrode.

- Reference Electrode: Ag/AgCl (3 M KCl) or saturated calomel electrode (SCE).

- Counter Electrode: Platinum wire or graphite rod.

- pH Meter: For buffer preparation.

- Analytical Balance: With 0.1 mg sensitivity.

- Ultrasonic Bath: For solution degassing and mixing.

- Mortar and Pestle: For electrode paste preparation.

Experimental Protocols

Preparation of the this compound HCl-Selective Carbon Paste Electrode

The carbon paste electrode is prepared by mixing the carbonaceous material with a pastifying liquid and the ion-pair complex [3] [4].

- Synthesis of Ion-Pair Complex: React an aqueous solution of this compound HCl with an aqueous solution of sodium tetraphenylborate (Na-TPB) with continuous stirring. The formed this compound-TPB ion-pair complex will precipitate. Filter the precipitate, wash thoroughly with distilled water, and air-dry [4].

- Preparation of Carbon Paste: Intimately mix the following components in a mortar for at least 20 minutes to ensure homogeneity [4]:

- Graphite Powder: 44.0% (w/w)

- Ion-Pair Complex (this compound-TPB): 5.0% (w/w)

- Ionic Additive (e.g., Na-TPB): 1.0% (w/w)

- Pastifying Liquid (e.g., Tricresyl Phosphate - TCP): 50.0% (w/w)

- Packing the Electrode: Pack the homogeneous paste firmly into a Teflon or glass tube electrode body (typically 3 mm inner diameter). Insert a copper wire or graphite rod into the opposite end to establish electrical contact.

- Electrode Surface Renewal: Before each measurement, renew the electrode surface by gently pushing out a small amount of paste and smoothing it on a clean piece of paper to obtain a shiny, fresh surface.

Voltammetric Measurement Procedure

The following procedure outlines a general approach for quantitative analysis.

- Instrument Setup: Turn on the potentiostat and computer. Initialize the software and select the appropriate voltammetric technique (e.g., Differential Pulse Voltammetry - DPV, or Square-Wave Voltammetry - SWV). Set the initial and final potentials, pulse amplitude, step potential, and frequency as optimized for the method.

- Supporting Electrolyte: Place the supporting electrolyte (e.g., 10 mL of Britton-Robinson buffer, pH 7.0) into the electrochemical cell.

- Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, and maintain a gas blanket over the solution during measurements.

- Background Scan: Immerse the working electrode, reference electrode, and counter electrode into the cell. Run a background voltammogram over the desired potential window.

- Standard Addition: Spike the cell with successive aliquots of a standard this compound HCl solution. After each addition, wait for a brief equilibrium period (e.g., 15 s) under stirring, then stop stirring and record the voltammogram.

- Peak Measurement: Measure the peak current (or peak height) for each voltammogram.

Sample Preparation

- Pharmaceutical Tablets: Weigh and finely powder twenty tablets. Transfer an amount of powder equivalent to 10 mg of this compound HCl to a 10 mL volumetric flask. Add about 8 mL of the mobile phase or a suitable solvent (e.g., methanol), sonicate for 10 minutes, dilute to volume, and mix well. Filter the solution if necessary [5]. Further dilute as needed to bring the concentration within the linear range of the voltammetric method.

- Biological Fluids: For spiked serum or urine samples, a protein precipitation step is typically required. Mix the sample with an equal volume of acetonitrile or methanol, vortex mix for 1 minute, and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes). The supernatant is then diluted with the supporting electrolyte before analysis [6].

The following diagram illustrates the complete experimental workflow, from electrode preparation to sample analysis.

Data Analysis and Validation

Calibration Curve

- Prepare a series of standard solutions of this compound HCl within the expected concentration range.

- Plot the peak current (Ip, in µA) versus the concentration of this compound HCl (C, in µg/mL or M).

- The data should fit a linear regression equation: Ip = aC + b, where 'a' is the slope and 'b' is the intercept. The correlation coefficient (r) should be ≥ 0.999.

Method Validation Parameters

The developed voltammetric method should be validated as per ICH guidelines. The table below summarizes the typical performance characteristics of a CPE-based method for this compound HCl in comparison with other electrochemical techniques.

Table 1: Comparison of Voltammetric Methods for this compound HCl Determination [1] [2] [4]

| Method / Electrode | Linear Range (M) | Limit of Detection (LOD, M) | Limit of Quantification (LOQ, M) | Remarks |

|---|---|---|---|---|

| Carbon Paste Electrode (CPE) [4] | Not specified | Not specified | Not specified | Fast response (5-7 s), high selectivity, suitable for pharmaceuticals |

| DC Polarography (Hg electrode) [1] [2] | Up to 1x10⁻⁵ | - | 1x10⁻⁵ | Requires mercury |

| Differential Pulse Polarography (Hg electrode) [1] [2] | Up to 5x10⁻⁶ | - | 5x10⁻⁶ | Requires mercury |

| Adsorptive Stripping Voltammetry (Hg electrode) [1] [2] | Up to 1x10⁻⁸ / 1x10⁻⁹ | - | 1x10⁻⁸ / 1x10⁻⁹ | Very high sensitivity, requires mercury |

Table 2: Validation Parameters for a Typical this compound HCl Analytical Method [5]

| Parameter | Result |

|---|---|

| Accuracy (% Recovery) | 97.4% - 101.3% |

| Precision (% RSD) | Intra-day: 0.05% - 0.43% Inter-day: 0.15% - 0.65% | | Robustness | Demonstrated against small changes in pH, flow rate, and mobile phase composition | | Selectivity | High selectivity in presence of inorganic cations, sugars, and amino acids [4] |

Troubleshooting and Best Practices

- Low Sensitivity/Slope: Check the freshness of the electrode surface and renew it. Ensure the ion-pair complex was correctly synthesized and uniformly mixed into the paste. Verify the parameters of the voltammetric technique.

- Poor Reproducibility: Inconsistent paste packing can cause this. Ensure the paste is homogeneous and packed tightly and uniformly into the electrode body each time. The surface renewal technique must be consistent.

- No Peak Observed: Verify the electrochemical activity of this compound HCl in the selected supporting electrolyte and pH. Ensure the standard solution is prepared correctly and the instrument is functioning properly.

- Drifting Baseline: Ensure adequate degassing of the solution to remove oxygen. Check for stability of the reference electrode.

- Slow Response Time: The CPE described for this compound has a fast response time of 5-7 seconds [4]. A slower response may indicate a poorly prepared paste or a contaminated electrode surface.

Conclusion

The voltammetric determination of this compound HCl using a carbon paste electrode provides a robust, sensitive, and selective analytical method suitable for quality control in pharmaceutical formulations. The protocol outlined here offers a detailed guide for electrode fabrication, sample preparation, and quantitative analysis, enabling researchers to reliably implement this technique.

References

- 1. Voltammetric quantitation at the mercury electrode of the ... [link.springer.com]

- 2. (PDF) Voltammetric quantitation at the mercury electrode of ... [academia.edu]

- 3. Polyvinyl Chloride Modified Carbon Paste Electrodes for ... [mdpi.com]

- 4. Ion Selective Carbon Paste Electrode for Determination of ... [semanticscholar.org]

- 5. Liquid Chromatographic Determination of this compound HCl in ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of single analytical HPLC ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Flavoxate Hydrochloride Dissolution Profile Testing Methods

Then, I will now begin writing the main body of the application notes.

Introduction

Dissolution testing serves as a critical quality control tool in pharmaceutical development and manufacturing, ensuring consistent drug product performance. For Flavoxate Hydrochloride, an antispasmodic medication primarily used for treating overactive bladder and urinary tract spasms, dissolution profiling is particularly important due to its low solubility characteristics and extensive metabolism. These application notes provide detailed methodologies and protocols for determining the dissolution profile of this compound Hydrochloride formulations, supporting researchers and pharmaceutical scientists in developing robust quality control procedures and bioequivalence assessments.

This compound Hydrochloride (C₂₄H₂₅NO₄·HCl), a smooth muscle relaxant with selective activity on the genitourinary tract, exhibits challenging physicochemical properties that necessitate carefully developed analytical methods. The drug is rapidly metabolized to 3-methylflavone-8-carboxylic acid (MFCA), which is also the main impurity and active metabolite requiring monitoring during analysis [1] [2]. These notes consolidate compendial and research-based approaches, providing comprehensive guidance for dissolution profiling of this compound Hydrochloride immediate-release and extended-release formulations.

Analytical Methods Overview

The analysis of this compound Hydrochloride dissolution profiles primarily employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The United States Pharmacopeia (USP) method and several research-based approaches have been successfully developed and validated, offering a range of options suitable for different laboratory capabilities and specific research requirements.

Table 1: Comparison of HPLC Methods for this compound Hydrochloride Dissolution Analysis

| Method Parameter | USP Compendial Method | Research Method (2020) | Alternative Research Method |

|---|---|---|---|

| Column | L1 (C18), 4.6×15 cm, 5µm | Kinetex C8, 250×4.6 mm, 5µm | Inertsil C18, 150×4.6 mm, 5µm |

| Mobile Phase | Acetonitrile:Buffer* (35:65) | Acetonitrile:Phosphate buffer pH 3.5 (42:58) | Acetonitrile:Buffer (35:65) |

| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min |

| Detection Wavelength | 293 nm | 240 nm | 293 nm |

| Retention Time | ~4.0 min | ~3.4 min | ~2.43 min |

| Linearity Range | Not specified | 3-60 µg/mL | 800-1200 µg/mL |

| Application | Quality control, impurity profiling | Simultaneous determination with impurities | Bulk drug analysis |

*Buffer contains 1.0 g sodium hexanesulfonate, 1.0 mL triethylamine, and 1.0 mL phosphoric acid in 650 mL water [3]. Buffer contains 3g 1-hexane sulphonic acid, 3 mL OPA, and 3 mL TMA in 650 mL water [4].

The selection of an appropriate analytical method depends on several factors, including equipment availability, specificity requirements, and intended application. The USP method provides a compendial standard acceptable for regulatory submissions, while research methods may offer advantages in analysis time or simultaneous impurity detection [5] [4]. Each method has been rigorously validated according to ICH guidelines, demonstrating acceptable accuracy, precision, specificity, and robustness for dissolution testing of this compound Hydrochloride.

USP Method Details

The United States Pharmacopeia (USP) methodology for this compound Hydrochloride tablets employs a well-characterized RP-HPLC procedure suitable for both assay and related compounds determination. The mobile phase preparation requires careful attention to component proportions and pH adjustment to ensure optimal separation and peak symmetry.

Chromatographic Conditions

The mobile phase consists of a mixture of acetonitrile and aqueous buffer in a 35:65 ratio. The aqueous phase contains 1.0 g of sodium hexanesulfonate as an ion-pairing agent, enhanced with 1.0 mL of triethylamine as a tail-reducing agent, and acidified with 1.0 mL of phosphoric acid in 650 mL of water. This combination is specifically designed to improve the chromatographic behavior of this compound Hydrochloride, providing adequate retention and peak shape. The solution must be filtered and degassed prior to use to prevent baseline noise and air bubble formation [3].

The chromatographic system utilizes a L1 column (C18) with dimensions of 4.6 mm × 15 cm packed with 5-µm particles, maintained at ambient temperature. The flow rate is set at 1.0 mL/min with UV detection at 293 nm. System suitability requirements mandate a column efficiency not less than 3000 theoretical plates, tailing factor not more than 2.0, and relative standard deviation for replicate injections not more than 2.0% [3].

Related Compounds Analysis

The USP method includes a robust procedure for monitoring and quantifying impurities in this compound Hydrochloride tablets, with particular emphasis on 3-methylflavone-8-carboxylic acid (Related Compound A), the primary active metabolite and degradation product. The method employs the same mobile phase as the assay with adjusted sensitivity for impurity detection [3].

Table 2: Impurity Specifications for this compound Hydrochloride Tablets

| Impurity Name | Relative Retention Time | Relative Response Factor | Limit (%) |

|---|---|---|---|

| This compound HCl | 1.0 | - | - |

| 3-Methylflavone-8-carboxylic acid | 2.5 | 1.5 | 0.3 |

| Any individual unspecified degradation product | - | 1.0 | 0.1 |

| Total Impurities | - | - | 1.0 |

The impurity profile is critical for this compound Hydrochloride due to the significant degradation pathways of the molecule. The acceptance criteria for impurities are strictly defined, with the total impurities not exceeding 1.0% of the label claim [3]. This comprehensive impurity monitoring approach ensures product safety and stability throughout the shelf life of the pharmaceutical product.

Research Method Details

Alternative HPLC Methods

Recent research has yielded several robust HPLC methods that complement or offer alternatives to the USP procedure. A 2020 study developed a simultaneous determination method for this compound Hydrochloride in combination with propyphenazone and their respective impurities. This method employs a Kinetex C8 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer pH 3.50 (42:58, v/v) at a detection wavelength of 240 nm. The method demonstrates excellent resolution with retention times of approximately 3.40 min for this compound Hydrochloride and 4.20 min for 3-methylflavone-8-carboxylic acid, enabling efficient impurity profiling during dissolution testing [5].

Another research approach utilized an Inertsil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile and buffer (650:350 ratio) containing 3g of 1-hexane sulphonic acid, 3 mL of orthophosphoric acid, and 3 mL of triethylamine. This method achieved a significantly reduced retention time of 2.43 min for this compound Hydrochloride, offering the advantage of rapid analysis for high-throughput laboratories. The method was thoroughly validated across the linearity range of 800-1200 µg/mL with a regression coefficient (R²) of 0.981, demonstrating excellent precision with RSD values less than 2% for both intra-day and inter-day analyses [4].

Metabolite Analysis for Bioequivalence

For bioequivalence studies, monitoring the primary metabolite 3-methylflavone-8-carboxylic acid (MFCA) rather than the parent compound is necessary and scientifically justified. This compound Hydrochloride undergoes rapid and extensive first-pass metabolism, resulting in negligible systemic concentrations of the unchanged drug. After oral administration, this compound disappears from the blood with a half-life of about 5 minutes, making MFCA the appropriate analyte for pharmacokinetic studies [2].

A validated HPLC method specifically developed for bioequivalence assessment utilizes a CN column with a mobile phase of acetonitrile-12 mM ammonium acetate (40:60, v/v) adjusted to pH 4.0. Operating at a flow rate of 1.5 mL/min with UV detection at 220 nm, this method provides optimal sensitivity for MFCA quantification in biological matrices. The method has been successfully applied to determine the urinary excretion pattern of this compound Hydrochloride and to establish correlation with in vitro dissolution data [1]. This approach aligns with regulatory guidance on using metabolite data for bioequivalence assessment when justified by the pharmacokinetic characteristics of the drug.

Formulation Considerations

Extended-Release Formulations

The development of extended-release formulations of this compound Hydrochloride aims to reduce dosing frequency and minimize adverse effects associated with peak plasma concentrations. Research has focused on designing capsule formulations utilizing extrusion-spheronization processes with rate-controlling polymers such as ethyl cellulose and HPMC. Formulation development typically involves multiple stages, including pellet preparation, drug loading, and extended-release coating [6].

In a systematic formulation development study, pellets containing varying proportions of ethyl cellulose, microcrystalline cellulose, dicalcium phosphate, and Eudragit NE30D55 were initially prepared. The selected pellet formulation (C6) was subsequently coated with different drug loading solutions containing Methocel, with formulation DL7 identified as optimal. Finally, extended-release coating was applied using ethyl cellulose and HPMC in different ratios. The formulation with EC:HPMC in a 1:1 ratio (batch E9) demonstrated a similarity factor (f2) of 64.6 and a difference factor (f1) of 5.9 when compared to the reference marketed product (Urispas), meeting the criteria for dissolution profile similarity [6].

Solubility and Dissolution Medium Selection

The selection of an appropriate dissolution medium for this compound Hydrochloride must consider its solubility characteristics in different solvents. Recent equilibrium solubility studies have demonstrated that this compound Hydrochloride exhibits the highest solubility in ethylene glycol and the lowest solubility in water across the temperature range of 278.15 K to 323.15 K (5°C to 50°C). The solubility increases with temperature in all solvents studied, following the modified Apelblat model with high correlation coefficients [7].

Table 3: Solubility Data of this compound Hydrochloride in Various Solvents

| Solvent | Temperature Range (K) | Solubility Correlation | Notes |

|---|---|---|---|

| Water | 278.15-323.15 | Lowest solubility | Suitable for sink conditions |

| Methanol | 278.15-323.15 | Moderate solubility | Useful for extraction |

| Ethanol | 278.15-323.15 | Moderate solubility | - |

| n-Propanol | 278.15-323.15 | Moderate solubility | - |

| Ethylene Glycol | 278.15-323.15 | Highest solubility | - |

| Acetonitrile | 278.15-323.15 | High solubility | HPLC mobile phase component |

For dissolution testing, the choice of medium should provide sufficient sink conditions while maintaining physiological relevance. Based on solubility data, aqueous buffers with added surfactants may be appropriate to mimic gastrointestinal fluids while ensuring adequate drug solubility. The thermodynamic parameters derived from solubility studies, including Gibbs free energy, enthalpy, and entropy, indicate that the dissolution process of this compound Hydrochloride is endothermic and entropy-driven [7].

Experimental Protocols

Dissolution Testing Procedure

The dissolution testing of this compound Hydrochloride tablets should be conducted using USP Apparatus 1 (basket) or 2 (paddle) following a standardized procedure. For immediate-release formulations, use 900 mL of dissolution medium (preferably 0.1 N HCl or phosphate buffer pH 6.8) maintained at 37°C ± 0.5°C. The rotation speed should be set at 50 rpm for paddles or 100 rpm for baskets [3] [5].

Withdraw aliquot samples (5-10 mL) at appropriate time intervals (typically 10, 15, 20, 30, 45, and 60 minutes for immediate-release; extended intervals for modified-release formulations). Filter each sample immediately through a 0.45-µm PVDF or equivalent membrane filter, discarding the first few mL. Analyze the filtered samples using the HPLC conditions described in Section 3.1. Perform the test with a minimum of six dosage units to ensure statistical reliability [3].

Diagram 1: Dissolution Testing Workflow for this compound Hydrochloride Tablets

HPLC Analysis Protocol

Prepare the mobile phase according to USP specifications (Section 3.1) or alternative research methods (Section 4.1). Filter through a 0.45-µm filter and degas by sonication for 10 minutes. Set up the HPLC system with the specified column, maintaining a flow rate of 1.0 mL/min and detection wavelength of 293 nm (or 240 nm for alternative methods) [3] [5] [4].

Prepare standard solutions by accurately weighing this compound Hydrochloride reference standard and dissolving in mobile phase to obtain concentrations covering the expected range of dissolution samples (typically 0.05-0.1 mg/mL). Inject the standard solutions to establish system suitability as defined in Section 3.1. Once the system is deemed suitable, analyze the filtered dissolution samples, injecting each sample in duplicate. Calculate the percentage of drug released at each time point using the peak areas relative to the standard [3].

Data Analysis and Interpretation